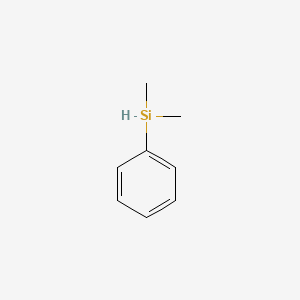

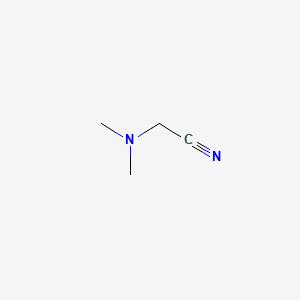

Dimethylaminoacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethylaminoacetonitrile is an organic compound with the molecular formula C₄H₈N₂. It is a clear, colorless liquid with a fish-like odor and is slightly soluble in water. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylaminoacetonitrile can be synthesized through several methods. One common method involves the reaction of dimethylamine with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows:

(CH₃)₂NH + ClCH₂CN → (CH₃)₂NCH₂CN + HCl

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylaminoacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

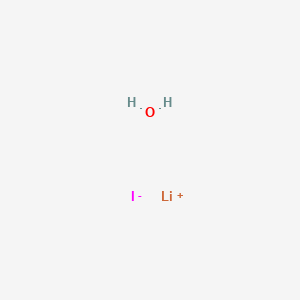

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines or nitriles.

Wissenschaftliche Forschungsanwendungen

Dimethylaminoacetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, including antiviral and anticancer agents.

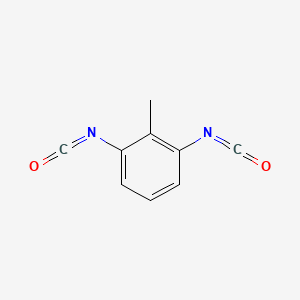

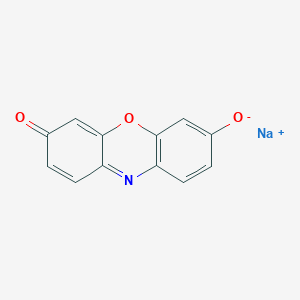

Industry: It is employed in the production of dyes, agrochemicals, and polymers.

Wirkmechanismus

The mechanism of action of dimethylaminoacetonitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its nitrile group can participate in coordination chemistry, forming complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

Acetonitrile: Similar in structure but lacks the dimethylamino group.

Dimethylformamide: Contains a similar dimethylamino group but has a formyl group instead of a nitrile group.

Dimethylacetamide: Similar to dimethylformamide but with an acetamide group.

Uniqueness: Dimethylaminoacetonitrile is unique due to its combination of a dimethylamino group and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis .

Eigenschaften

CAS-Nummer |

3976-11-2 |

|---|---|

Molekularformel |

C4H9ClN2 |

Molekulargewicht |

120.58 g/mol |

IUPAC-Name |

2-(dimethylamino)acetonitrile;hydrochloride |

InChI |

InChI=1S/C4H8N2.ClH/c1-6(2)4-3-5;/h4H2,1-2H3;1H |

InChI-Schlüssel |

PXFIAYNRKNWKLV-UHFFFAOYSA-N |

SMILES |

CN(C)CC#N |

Kanonische SMILES |

CN(C)CC#N.Cl |

Physikalische Beschreibung |

2-dimethylaminoacetonitrile appears as a liquid with a fishlike odor. May be toxic by inhalation and skin absorption. Slightly soluble in water. Used to make other chemicals. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethylaminoacetonitrile has the molecular formula C4H8N2 and a molecular weight of 84.12 g/mol. Spectroscopic characterization data, including NMR and vibrational spectroscopy, is available for the protonated form of this compound, characterized as its [AsF6]-, [SbF6]- and [Sb2F11]- salts. []

ANone: Interestingly, this compound exhibits unique behavior in substitution reactions with Mn(II) coordination polymers. Unlike smaller guest molecules that directly substitute coordinated solvent molecules, this compound, due to its larger size, only substitutes the lattice solvent molecules within the channels of the coordination polymer, leaving the metal centers untouched. []

ANone: this compound plays a crucial role in the synthesis of Artemisia ketone (3,3,6-Trimethylhepta-1,5-dien-4-one), a naturally occurring compound. The synthesis involves a sequential dialkylation of this compound, first with methallyl chloride and then with prenyl bromide, using potassium carbonate as a base in dimethylformamide. [] This highlights the utility of this compound as a building block in organic synthesis.

ANone: While this compound itself is not commonly used as a leaving group, studies have explored the elimination reactions of (fluoren-9-ylmethyl)trimethylammonium ion, where trimethylamine acts as the leaving group. [] This research provides insights into the factors influencing elimination reaction mechanisms, particularly the impact of leaving group ability.

ANone: Pyrolysis of this compound at high temperatures (820°C) yields several products, including methylaminoacetonitrile. This finding suggests this compound undergoes N-demethylation under high-temperature conditions. []

ANone: this compound does not readily participate in Cp*RuCl-catalyzed cycloaddition reactions with 1,6-diynes. This reaction requires the presence of α-halo substituents on the nitrile for successful cycloaddition to occur. [] This suggests the importance of electronic factors in this specific reaction.

ANone: Yes, this compound has been identified as a thermal decomposition product of the energetic material cyclotrimethylenetrinitramine (RDX). Using pyrolysis-atmospheric pressure chemical ionization tandem mass spectrometry, researchers identified the protonated form of this compound (m/z 85) in the pyrolysis mass spectrum of RDX. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)

![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)